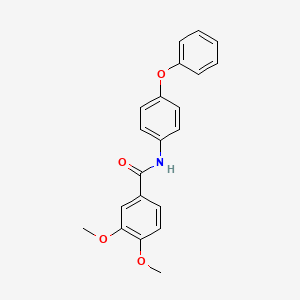

3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide is an organic compound with the molecular formula C21H19NO4 and a molecular weight of 349.38 g/mol . This compound is characterized by the presence of methoxy groups at the 3 and 4 positions of the benzamide ring and a phenoxyphenyl group attached to the nitrogen atom of the benzamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 4-phenoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The carbonyl group of the benzamide can be reduced to form the corresponding amine.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research indicates that 3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it has an IC50 value of approximately 50 µM against MCF-7 (breast cancer) cells, suggesting moderate potency compared to standard chemotherapeutics . The mechanism of action may involve the induction of apoptosis through caspase activation and inhibition of cell cycle progression.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially modulating their activity. For example, it may inhibit certain kinases involved in cancer proliferation pathways.

Biological Research

- Receptor Modulation : The phenoxy group in the compound is crucial for its interaction with biological receptors. Studies have shown that derivatives containing similar moieties can act as antagonists or agonists for various receptors, influencing signaling pathways related to inflammation and cancer .

- Antiparasitic Activity : Recent investigations into the compound's activity against Plasmodium falciparum have shown promise in inhibiting malaria parasites. Structure-activity relationship studies indicate that modifications to the phenoxy and benzamide structures can enhance antiplasmodial efficacy .

Material Science Applications

The compound's unique chemical structure makes it suitable for developing new materials with specific properties. It can be utilized as a building block in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals. Its stability and reactivity profile are advantageous for creating novel compounds with desired functionalities.

Data Tables and Case Studies

| Application Area | Activity/Impact | IC50 Values/Notes |

|---|---|---|

| Anticancer | Cytotoxicity | MCF-7: ~50 µM |

| Enzyme Inhibition | Modulates activity | Specific kinases targeted |

| Antiparasitic | Inhibits P. falciparum | Efficacy varies with structure |

Case Study: Anticancer Mechanism

A study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in MCF-7 cells. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death rates compared to untreated controls . This suggests that further exploration into its mechanisms could yield valuable insights into developing new cancer therapies.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- 3,4-dimethoxy-N-(4-methylphenyl)benzamide

- 3,4-dimethoxy-N-(2,4-dimethoxyphenyl)benzamide

- 3,4-dimethoxy-N-(2-(trifluoromethyl)phenyl)benzamide

Uniqueness

3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide is unique due to the presence of both methoxy and phenoxy groups, which may confer distinct chemical and biological properties compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

3,4-Dimethoxy-N-(4-phenoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with two methoxy groups at the 3 and 4 positions and a phenoxy group at the nitrogen position. This structural arrangement is believed to contribute significantly to its biological activity through various interactions with molecular targets.

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been studied for its ability to inhibit specific kinases involved in cancer progression and other disease pathways. The interaction with these enzymes often disrupts critical signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- Breast Cancer (MDA-MB-468) : The compound demonstrated an IC50 of 0.35 ± 0.01 µM, indicating potent activity against this cell line compared to standard treatments .

- Ovarian Cancer (OVCAR-4) : It showed an IC50 of 0.29 ± 0.02 µM, with mechanisms involving the inhibition of VEGF production and disruption of STAT3 signaling pathways .

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on fibroblast growth factor receptor (FGFR) signaling, which is crucial in various cancers:

- FGFR1 Inhibition : Studies have shown that it can inhibit FGFR1 phosphorylation, leading to reduced cell viability in non-small cell lung cancer (NSCLC) models .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Study on Breast Cancer Cells :

- Inhibition of Kinases :

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | IC50 (µM) | Target Enzyme/Activity | Notes |

|---|---|---|---|

| This compound | 0.29 | VEGF inhibition | Strong antiproliferative activity |

| Staurosporine | 5.86 | Broad-spectrum kinase inhibitor | Standard reference for comparison |

| C9 (FGFR1 inhibitor) | 1.36 | FGFR1 inhibition | Effective against NSCLC |

Properties

IUPAC Name |

3,4-dimethoxy-N-(4-phenoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c1-24-19-13-8-15(14-20(19)25-2)21(23)22-16-9-11-18(12-10-16)26-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHXARWIOXCLQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.